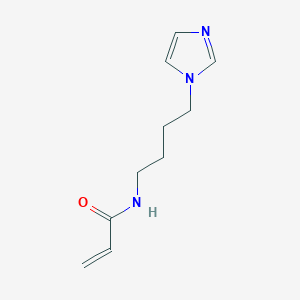![molecular formula C22H20FN5O2S B2448864 6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-51-2](/img/structure/B2448864.png)
6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
The research on pyrimidine derivatives, including work by Kinoshita et al. (1989), explores the ring cleavage reactions of oxazine-dione derivatives with amines under various conditions, leading to the formation of pyrimidines and other products. This study provides insight into the synthetic versatility of pyrimidine-based compounds which could be relevant to the synthesis and applications of the compound (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
The development of Voriconazole, a broad-spectrum triazole antifungal agent, showcases the complex synthetic routes and stereochemical considerations in the synthesis of triazole-containing compounds. Butters et al. (2001) detailed the optimization of synthesis pathways, highlighting the importance of pyrimidine substitution patterns and reaction conditions in achieving desired stereochemistry (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).
Novel Compound Synthesis
- Fonari et al. (2004) discussed the synthesis of novel pyrimidine derivatives and their co-crystallization with crown ethers to form hydrogen-bonded supramolecular assemblies. This research underscores the potential for creating complex structures with specific functionalities, which might be applicable to designing new materials or molecular recognition systems (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Applications in Material Science and Medicinal Chemistry
- The synthesis and characterization of green-emitting iridium(III) complexes by Constable et al. (2014) involved sulfanyl- or sulfone-functionalized cyclometallating ligands. This work is indicative of the potential applications of pyrimidine and triazole derivatives in the development of photoluminescent materials, which could be relevant for applications in optoelectronics or as sensors (Constable, Ertl, Housecroft, & Zampese, 2014).
Eigenschaften
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-4-14(2)18(9-13)28-19(10-17-11-20(29)25-21(30)24-17)26-27-22(28)31-12-15-5-7-16(23)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDQDPACYWRELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
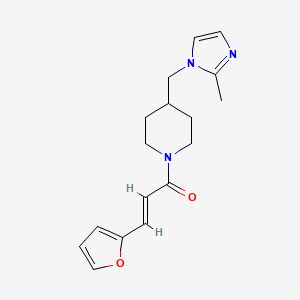
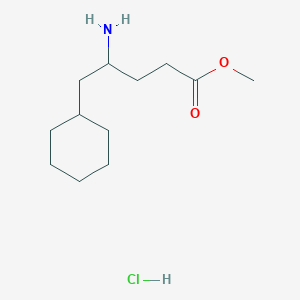
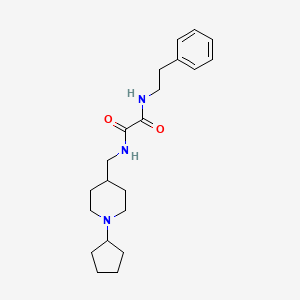
![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)
![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)
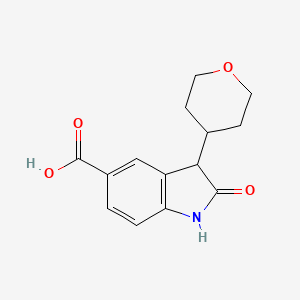
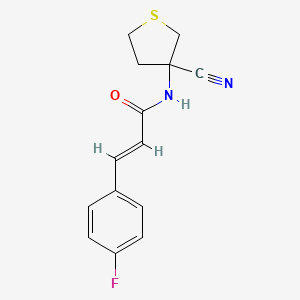
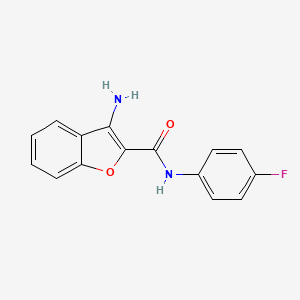
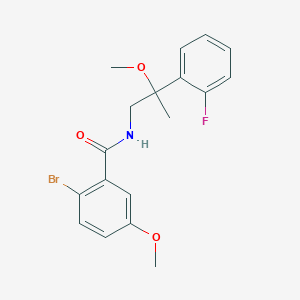
![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)
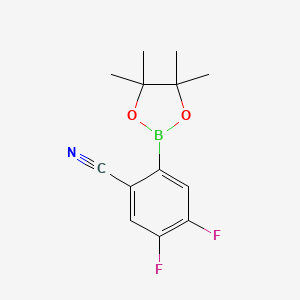
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)
